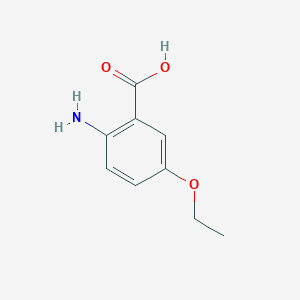

2-Amino-5-ethoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-5-ethoxybenzoic acid involves several steps, starting from basic aromatic acids. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, demonstrates a multi-step process including methylation, ethylation, and oxidation, achieving a total yield of 24.5% (Wang Yu, 2008).

Molecular Structure Analysis

Investigations into the molecular structures of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, provide insights into the crystal packing and the roles of hydrogen bonds in the stability of these compounds. Strong hydrogen bonds are crucial in the crystal packing of these compounds, playing important roles as both donors and acceptors (K. Y. Yeong et al., 2018).

Chemical Reactions and Properties

The reactivity of amino-benzoic acids with various nucleophiles leads to the formation of diverse functionalized amino acids and derivatives. The reactions exhibit selectivity based on the position of the amino group on the benzoic acid, leading to different product outcomes (B. Trofimov et al., 2009).

Applications De Recherche Scientifique

Synthesis of Condensed Heterocyclic Compounds

2-Amino-5-ethoxybenzoic acid plays a role in the synthesis of condensed heterocyclic compounds. A study demonstrated the efficient oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes in the presence of a rhodium/copper catalyst system. This process afforded 8-substituted isocoumarin derivatives exhibiting solid-state fluorescence, showcasing potential applications in material science and chemistry (Shimizu et al., 2009).

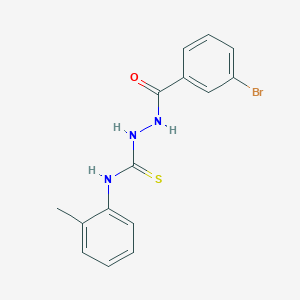

Development of Unnatural Amino Acids

2-Amino-5-ethoxybenzoic acid contributes to the development of unnatural amino acids. Research has shown the synthesis of unnatural amino acid 2 (5-HO2CCONH-2-MeO-C6H3-CONHNH2) that mimics a tripeptide β-strand and forms β-sheetlike hydrogen-bonded dimers. This discovery is significant for biochemistry and pharmaceuticals, providing insights into peptide structure and function (Nowick et al., 2000).

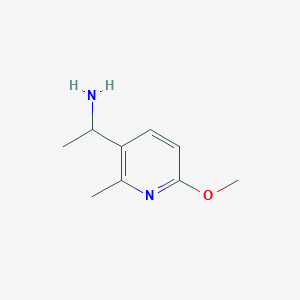

Antimicrobial Activity

There is evidence of antimicrobial activity associated with derivatives of 2-Amino-5-ethoxybenzoic acid. A study focused on synthesizing new pyridine derivatives, including 2-Amino substituted benzothiazoles, showing variable and modest activity against strains of bacteria and fungi. This highlights its potential in developing new antimicrobial agents (Patel et al., 2011).

Glycan Analysis in Biotherapeutics

2-Amino-5-ethoxybenzoic acid is used in glycan analysis, particularly in the field of biotherapeutics. A study presented its use in labeling N-glycans on a MALDI target through nonreductive amination, simplifying glycan profiles for better analysis in pharmaceutical research (Hronowski et al., 2020).

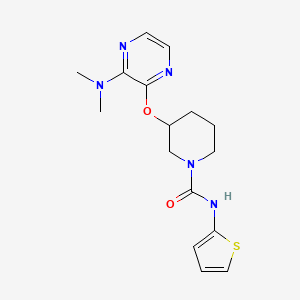

Anti-inflammatory and Analgesic Activities

Research has indicated the anti-inflammatory and analgesic properties of 2-Amino-5-ethoxybenzoic acid derivatives. A study on proton transfer compounds and their Cu(II) complexes demonstrated significant anti-inflammatory and analgesic activities compared to control compounds, suggesting therapeutic potential in medical research (İlkimen et al., 2018).

Oxidation and Functional Group Transformations

2-Iodoxybenzoic acid, related to 2-Amino-5-ethoxybenzoic acid, is utilized for various functional group transformations, including oxidation of alcohols to carbonyl compounds. This is significant in organic chemistry, particularly in synthesis and pharmaceutical research (Nair, 2020).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-5-ethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTUASQGQPRDBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-ethoxybenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2490996.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one](/img/structure/B2490999.png)

![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2491007.png)

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2491017.png)

![1,6,7-trimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2491018.png)